molecular formula C8H16ClNO2 B2994739 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2138131-75-4

3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride

Cat. No. B2994739
CAS RN: 2138131-75-4
M. Wt: 193.67
InChI Key: YUACKHQJQQIQLF-UHFFFAOYSA-N
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Description

3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138131-75-4 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is 1S/C8H15NO2.ClH/c9-6-5-7 (10)8 (6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Hydrolysis and Acylation Studies

  • Acid-catalyzed hydrolysis and acylation of similar compounds have been studied, leading to the formation of various derivatives. Such reactions are fundamental in organic chemistry and can be used to synthesize various spiro compounds with potential applications (Belikov et al., 2013).

Antimicrobial Agents

  • Certain spiroheterocyclic compounds have shown potential as antimicrobial agents. For example, spiropyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one exhibited antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
  • Another study synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of specific spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).

Synthesis of Derivatives

  • The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, which includes compounds similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, has been explored. These compounds could have applications in the development of pharmaceuticals and materials science (Kuroyan et al., 1995).

Antiviral Activity

  • Some derivatives have shown potential in inhibiting human coronavirus replication, indicating their potential use in antiviral drug development (Apaydın et al., 2019).

Antihypertensive Activity

  • A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were synthesized and evaluated as antihypertensive agents, indicating potential applications in cardiovascular drug development (Caroon et al., 1981).

Antibacterial Agents

  • Novel quinolines containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride showed potent antibacterial activity against respiratory pathogens, highlighting their potential use in treating respiratory infections (Odagiri et al., 2013).

Synthesis Techniques

  • Advanced synthesis techniques for spiro compounds, including the one , have been developed. These techniques are crucial for creating complex molecules for pharmaceutical and material science applications (Huynh et al., 2017).

Pharmaceutical Applications

  • The pharmacokinetics and tolerance of DU-6859a, a fluoroquinolone containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were investigated, suggesting potential use in antimicrobial therapies (Nakashima et al., 1995).

Anticancer and Antidiabetic Potential

  • Development of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, indicating potential for therapeutic applications in these areas (Flefel et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

properties

IUPAC Name

1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUACKHQJQQIQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(CC2O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride

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